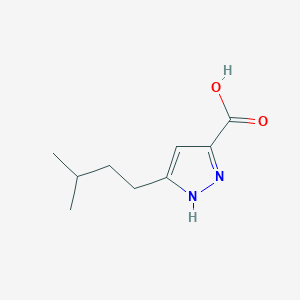

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid

Description

5-(3-Methylbutyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a branched alkyl chain (3-methylbutyl) at the 5-position of the pyrazole ring and a carboxylic acid group at the 3-position. Pyrazole-carboxylic acids are a class of heterocyclic compounds with diverse biological and chemical applications, including use as enzyme inhibitors, antiviral agents, and intermediates in organic synthesis.

Properties

IUPAC Name |

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)3-4-7-5-8(9(12)13)11-10-7/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBFZIBBKPFHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Methylbutyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring with a carboxylic acid functional group and a 3-methylbutyl substituent, which influences its biological activity.

Target Enzymes and Pathways:

- Cyclin-dependent Kinases (CDKs): Similar pyrazole derivatives have been shown to inhibit CDK2, a critical regulator of the cell cycle, suggesting that this compound may exhibit similar inhibitory effects.

- Microtubule Dynamics: Pyrazole derivatives have been implicated in the destabilization of microtubules, which is crucial for cancer cell proliferation. Compounds with similar structures have demonstrated the ability to disrupt microtubule assembly, leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. The following table summarizes findings from various studies on the compound's activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 10.0 | Induces apoptosis via caspase activation |

| HepG2 (liver) | >20 | Limited cytotoxicity observed |

| A549 (lung) | 15.0 | Microtubule destabilization |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyrazole ring can significantly alter its potency and selectivity against different targets. For instance:

- Alkyl Chain Length: The presence of a longer alkyl chain has been associated with increased lipophilicity, enhancing cellular uptake and activity against certain cancer types.

- Functional Groups: The carboxylic acid moiety is critical for binding to target enzymes, facilitating interactions that lead to inhibition.

Case Studies

-

In Vitro Studies on MDA-MB-231 Cells:

In a study evaluating the effects of various pyrazole derivatives on breast cancer cells, this compound demonstrated significant apoptosis-inducing activity at concentrations as low as 10 µM. Morphological changes were observed alongside increased caspase-3 activity, confirming its role as an anticancer agent . -

Comparative Analysis with Other Pyrazoles:

A comparative study involving various pyrazole derivatives highlighted that compounds with larger alkyl substituents exhibited enhanced cytotoxicity against tumor cells. The unique structure of this compound positions it as a promising scaffold for further drug development .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 5-position substituent significantly impacts molecular weight, solubility, and polarity. Below is a comparative analysis:

*EWG: Electron-withdrawing group.

Key Observations:

- Aromatic substituents (e.g., nitrophenyl, chlorophenyl) increase molecular weight and reduce solubility due to hydrophobicity.

- Heteroaromatic groups (e.g., furyl) balance polarity and lipophilicity.

- Bulky alkyl chains (e.g., triisopropylphenyl) drastically reduce solubility.

- The 3-methylbutyl group in the target compound offers intermediate lipophilicity, favoring membrane permeability without extreme hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.